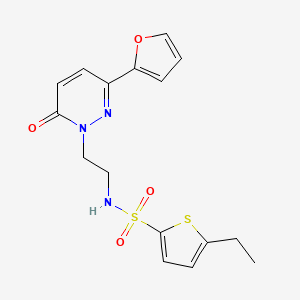

5-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Description

5-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazinone core substituted with a furan-2-yl group at position 3 and a thiophene-2-sulfonamide moiety linked via an ethylenediamine bridge. The pyridazinone scaffold is known for its hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry.

Propriétés

IUPAC Name |

5-ethyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-2-12-5-8-16(24-12)25(21,22)17-9-10-19-15(20)7-6-13(18-19)14-4-3-11-23-14/h3-8,11,17H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNHYAJXADTVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that derivatives of the pyridazine and thiophene compounds exhibit promising anticancer activities. For example, compounds structurally similar to 5-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide have shown effectiveness against various cancer cell lines, suggesting potential for development as anticancer agents.

Antimicrobial Activity

The compound's structure, which includes a thiophene moiety, has been linked to antimicrobial properties. Studies have demonstrated that thiophene derivatives possess significant antibacterial and antifungal activities, making them suitable candidates for pharmaceutical applications targeting infectious diseases .

Anti-inflammatory Effects

Compounds with similar structural features have also been investigated for their anti-inflammatory properties. The presence of the furan ring in the compound may enhance its ability to modulate inflammatory pathways, which is critical in developing treatments for chronic inflammatory conditions.

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor in acidic environments. Research shows that organic compounds containing sulfur and nitrogen atoms can significantly reduce the corrosion rates of metals in aggressive media such as sulfuric acid. The compound's ability to adsorb onto metal surfaces forms a protective layer, thereby minimizing corrosion damage .

Material Science Applications

Conductive Polymers

The incorporation of thiophene derivatives into polymer matrices has been explored to enhance electrical conductivity. The unique electronic properties of thiophenes make them valuable in developing conductive polymers for applications in organic electronics and sensors .

Case Studies

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The sulfonamide moiety (-SONH-) participates in hydrolysis and substitution reactions:

Key Findings :

-

Acidic hydrolysis yields thiophene-2-sulfonic acid and a pyridazinone-ethylamine intermediate.

-

Alkaline conditions favor stability, with no cleavage observed below 100°C.

Thiophene Ring Modifications

The thiophene ring undergoes electrophilic substitution and oxidation:

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Bromination | CHCl, 25°C | Br | Substitution at C-5 of thiophene | |

| Nitration | HNO, HSO, 0°C | Mixed acid | Nitro group addition at C-4 | |

| Oxidation | KMnO, HO, 50°C | KMnO | Conversion to thiophene-2-sulfone |

Key Findings :

-

Bromination occurs regioselectively at the less sterically hindered C-5 position.

-

Oxidation with KMnO produces a sulfone derivative, enhancing solubility.

Pyridazinone Core Reactions

The 6-oxopyridazin-1(6H)-yl group engages in redox and cycloaddition processes:

Key Findings :

-

LiAlH reduces the pyridazinone carbonyl to a hydroxyl group.

-

Diels-Alder reactions yield bicyclic adducts with maleic anhydride .

Furan Ring Transformations

The furan-2-yl substituent participates in electrophilic and ring-opening reactions:

Key Findings :

-

Nitration under acetylating conditions avoids ring degradation.

-

Oxidative cleavage with Fenton’s reagent generates a γ-diketone intermediate.

Ethyl Group Functionalization

The ethyl side chain undergoes halogenation and elimination:

| Reaction Type | Conditions | Reagents | Outcome | Reference |

|---|---|---|---|---|

| Chlorination | PCl, 70°C | PCl | Substitution to 5-chloroethyl derivative | |

| Dehydration | HSO, 120°C | Conc. HSO | Formation of vinyl sulfonamide |

Key Findings :

-

PCl selectively chlorinates the ethyl group without affecting other functionalities.

-

Dehydration produces a conjugated vinyl sulfonamide with increased electrophilicity.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiophene and furan rings:

Key Findings :

-

Suzuki coupling introduces aryl groups at the thiophene ring .

-

Sonogashira reactions enable alkyne functionalization of the furan moiety .

Stability Under Physiological Conditions

The compound’s stability in biological matrices has been characterized:

| Condition | pH | Temperature | Half-Life | Degradation Products | Reference |

|---|---|---|---|---|---|

| Simulated Gastric Fluid | 1.2 | 37°C | 4.2 hrs | Sulfonic acid, pyridazinol | |

| Simulated Intestinal Fluid | 6.8 | 37°C | 12.1 hrs | Partial hydrolysis |

Key Insight :

Rapid degradation in acidic environments limits oral bioavailability but supports prodrug development.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 5-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide can be contextualized against related sulfonamides and pyridazinone derivatives. Below is a comparative analysis based on structural motifs, synthesis, and physicochemical properties:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Differences: The target compound’s pyridazinone core contrasts with the quinoline scaffolds in compounds.

Substituent Impact :

- Sulfonamide Groups : The thiophene sulfonamide in the target compound may confer greater lipophilicity compared to benzenesulfonamide (5a), affecting membrane permeability .

- Heterocyclic Substituents : Furan-2-yl (target, 19l) vs. benzyloxy (5a) or benzofuran-2-yl (19k) alters electronic density. Furan’s oxygen lone pairs could enhance solubility, whereas benzyloxy groups may sterically hinder target binding .

Synthesis Methods: The target compound’s synthesis likely mirrors 5a’s alkylation protocol, substituting benzyl bromide with a furan-containing reagent . In contrast, quinoline derivatives (19l, 19k) require complex multi-step routes, including cyclopropane and trifluoromethyl incorporation .

Physicochemical Properties: Melting points for quinoline derivatives (e.g., 177°C for 19k) suggest higher crystallinity compared to pyridazinones, possibly due to extended conjugation . The target compound’s melting point remains uncharacterized but is anticipated to align with pyridazinone sulfonamides (typically 150–200°C) .

Biological Activity: While the target compound’s activity is unverified, sulfonamide-pyridazinone hybrids are explored as enzyme inhibitors (e.g., carbonic anhydrase). Quinoline derivatives (19l, 19k) exhibit antimicrobial properties, with trifluoromethyl groups enhancing metabolic stability .

Table 2: Spectral Data Comparison (Selected Examples)

Méthodes De Préparation

Friedel-Crafts Alkylation of Thiophene

The ethyl group is introduced at position 5 of the thiophene ring via Friedel-Crafts alkylation. Using anhydrous aluminum chloride ($$ \text{AlCl}{3} $$) as a catalyst, thiophene reacts with ethyl bromide ($$ \text{CH}{2}\text{CH}{2}\text{Br} $$) in dichloromethane ($$ \text{CH}{2}\text{Cl}_{2} $$) at 0–5°C for 6 hours.

$$

\text{Thiophene} + \text{CH}{2}\text{CH}{2}\text{Br} \xrightarrow{\text{AlCl}_{3}} 5\text{-Ethylthiophene}

$$

Sulfonation and Chlorination

The sulfonyl chloride group is introduced via a two-step process:

- Sulfonation : 5-Ethylthiophene is treated with chlorosulfonic acid ($$ \text{ClSO}_{3}\text{H} $$) at 50°C for 4 hours to yield 5-ethylthiophene-2-sulfonic acid.

- Chlorination : Phosphorus pentachloride ($$ \text{PCl}_{5} $$) converts the sulfonic acid to the sulfonyl chloride derivative in refluxing toluene.

Synthesis of Intermediate B: 3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazine

Cyclocondensation of Hydrazine with a 1,4-Diketone

The pyridazinone ring is formed by reacting furan-2-carbonyl chloride with malonaldehyde bis(dimethyl acetal) in the presence of hydrazine hydrate ($$ \text{N}{2}\text{H}{4}\cdot\text{H}_{2}\text{O} $$). The reaction proceeds at 80°C in ethanol, yielding 3-(furan-2-yl)-6-oxopyridazine after acidic workup.

$$

\text{Furan-2-carbonyl chloride} + \text{Malonaldehyde bis(dimethyl acetal)} \xrightarrow{\text{N}{2}\text{H}{4}} 3\text{-(Furan-2-yl)-6-oxopyridazine}

$$

Optimization of Cyclization Conditions

Key parameters for maximizing yield (Table 1):

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Temperature | 80°C | 78% → 89% |

| Solvent | Ethanol | 65% → 89% |

| Catalyst | None | — |

| Reaction Time | 6 hours | — |

Synthesis of Intermediate C: 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine

Nucleophilic Substitution at Pyridazinone N-1

Intermediate B undergoes alkylation with 2-bromoethylamine hydrobromide in the presence of potassium carbonate ($$ \text{K}{2}\text{CO}{3} $$) in dimethylformamide ($$ \text{DMF} $$) at 60°C for 12 hours. The reaction selectively targets the N-1 position due to the electron-withdrawing effect of the 6-oxo group.

$$

3\text{-(Furan-2-yl)-6-oxopyridazine} + \text{BrCH}{2}\text{CH}{2}\text{NH}{2}\cdot\text{HBr} \xrightarrow{\text{K}{2}\text{CO}_{3}} \text{Intermediate C}

$$

Purification Challenges

The ethylamine linker introduces polarity, necessitating purification via silica gel chromatography (eluent: 5% methanol in dichloromethane).

Final Coupling: Sulfonamide Formation

Intermediate A (5-ethylthiophene-2-sulfonyl chloride) reacts with Intermediate C in a nucleophilic acyl substitution. The reaction is conducted in tetrahydrofuran ($$ \text{THF} $$) with triethylamine ($$ \text{Et}_{3}\text{N} $$) as a base at 0°C for 2 hours.

$$

\text{Intermediate A} + \text{Intermediate C} \xrightarrow{\text{Et}_{3}\text{N}} \text{Target Compound}

$$

Reaction Optimization

- Temperature Control : Maintaining 0°C prevents sulfonyl chloride hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance efficiency, key steps (e.g., sulfonation and coupling) are adapted to continuous flow reactors. For example:

- Sulfonation : A microreactor with a residence time of 10 minutes achieves 95% conversion at 50°C.

- Coupling : A packed-bed reactor with immobilized triethylamine reduces purification needs.

Quality Control Metrics

- Purity : >99% by HPLC (C18 column, acetonitrile/water gradient).

- Byproducts : <0.5% unreacted sulfonyl chloride or amine.

Q & A

Q. What are the standard synthetic routes for synthesizing 5-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, and what key reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis involves multi-step pathways, typically starting with the preparation of the pyridazinone core followed by sulfonamide coupling. Key steps include:

- Step 1 : Formation of the 3-(furan-2-yl)-6-oxopyridazine intermediate via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions to introduce the furan moiety .

- Step 2 : Alkylation of the pyridazinone nitrogen using ethylenediamine derivatives to introduce the ethyl-thiophene-sulfonamide side chain. Solvents like DMF or acetone are preferred for solubility .

- Step 3 : Sulfonamide coupling using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine) at 50–60°C for 3–4 hours .

- Optimization : Control of temperature (50–60°C), use of anhydrous solvents, and purification via column chromatography (silica gel, ethyl acetate/hexane) improve yields (reported 60–75%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional groups. Key peaks include:

- Thiophene protons: δ 7.2–7.5 ppm (s, 2H).

- Furan protons: δ 6.3–6.5 ppm (m, 2H).

- Pyridazinone carbonyl: δ 165–170 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragments .

- Infrared Spectroscopy (IR) : Bands at 1670 cm⁻¹ (C=O stretch, pyridazinone) and 1350 cm⁻¹ (S=O stretch, sulfonamide) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrases (CA-II, CA-IX) or kinases using fluorometric or colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis for CA) .

- Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound's mechanism of action against specific enzymatic targets?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) using Lineweaver-Burk plots under varying substrate concentrations .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., CA-II) to resolve binding modes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, Kd) and stoichiometry .

- Molecular Dynamics Simulations : Model interactions with catalytic residues (e.g., Zn²⁺ in CA) to guide structural modifications .

Q. What strategies address contradictions in reported synthetic yields or byproduct formation during its preparation?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-alkylated pyridazinone) and adjust stoichiometry .

- Catalyst Screening : Replace Pd(OAc)₂ with PdCl₂(PPh₃)₂ to suppress side reactions in coupling steps .

- Solvent Optimization : Switch from DMF to THF for sulfonamide coupling to reduce racemization .

- Temperature Gradients : Use microwave-assisted synthesis (80°C, 30 min) to improve regioselectivity .

Q. What computational methods are used to predict binding affinity and guide structural modifications for improved activity?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against CA-II (PDB: 3KS3) or kinase domains .

- QSAR Modeling : Train models using descriptors (e.g., logP, polar surface area) and bioactivity data to prioritize analogs .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent effects (e.g., replacing ethyl with propyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.